![molecular formula C7H7NO3 B1591122 6-(Hydroxymethyl)nicotinic acid CAS No. 775545-30-7](/img/structure/B1591122.png)
6-(Hydroxymethyl)nicotinic acid
Overview
Description
6-(Hydroxymethyl)nicotinic acid, also known as 6-Hydroxymethyl-nicotinic acid methyl ester, is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.135 . This compound is used as a building block in heterocyclic compounds .
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)nicotinic acid involves several steps. One method involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This is then reacted with morpholine to generate the product 6-formyl nicotinic acid methyl ester .Molecular Structure Analysis
The molecular structure of 6-(Hydroxymethyl)nicotinic acid is represented by the SMILES stringCOC(=O)c1ccc(CO)nc1
. The InChI key for this compound is QVLONHSXRWCCAE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
6-(Hydroxymethyl)nicotinic acid has a density of 1.4±0.1 g/cm3 . It has a boiling point of 369.6±32.0 °C at 760 mmHg . The flash point is 177.3±25.1 °C . The compound is stored at 2-8°C .Scientific Research Applications
Pharmaceutical Intermediate
“6-(Hydroxymethyl)nicotinic acid” serves as a valuable pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.
Production of Nitrogen-Containing Heterocyclic Compounds
This compound is significant in the production of nitrogen-containing heterocyclic compounds . These compounds are essential in many fields of chemistry due to their wide range of biological activities.
Chemical Precursor
“6-(Hydroxymethyl)nicotinic acid” acts as a chemical precursor . As a precursor, it is used in the synthesis of more complex chemical compounds.
Production of Chemical Pesticides
It extends its significance to the production of chemical pesticides . The nitrogen-containing heterocyclic compounds derived from it are crucial in the formulation of certain pesticides.
Antibacterial Properties
Nicotinamide derivatives, including “6-(Hydroxymethyl)nicotinic acid”, have been investigated for their antibacterial properties . They have shown potential in combating bacterial infections.
Antibiofilm Properties
These compounds also exhibit antibiofilm properties . Biofilms are a collective of microorganisms where cells stick to each other on a surface. These are notoriously hard to eradicate. Therefore, compounds that can inhibit biofilm formation are of great interest in medical and industrial fields.
Computational Analyses
“6-(Hydroxymethyl)nicotinic acid” and its derivatives are subjects of computational analyses . These studies help understand their electronic properties, which can be crucial in various applications, including drug design and synthesis.
Synthesis of Nicotinamide Derivatives
This compound is used in the synthesis of nicotinamide derivatives . These derivatives have a wide range of biological applications, further extending the utility of “6-(Hydroxymethyl)nicotinic acid”.
Safety and Hazards
properties
IUPAC Name |
6-(hydroxymethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYJONTIWRYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563367 | |
Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)nicotinic acid | |
CAS RN |
775545-30-7 | |
Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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